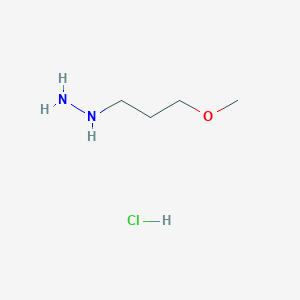
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 . This compound is used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine involves several steps. For example, 2-chloro-5-(trifluoromethyl)pyridine can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine consists of a pyridine ring substituted with a trifluoromethyl group at the 3-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine are complex and varied. For instance, it can be used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .Physical And Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is a solid with a melting point of 36-40 °C (lit.) . Its unique physicochemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Application
Synthesis Methods : Five main synthetic methods for 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine have been summarized, which are essential in its application in various fields like pharmaceuticals, agrochemicals, and biochemicals, especially herbicides (Li Zheng-xiong, 2004).
Role in Pesticide Synthesis : This compound is widely used in the synthesis of pesticides, highlighting its significant role in agricultural chemistry (Lu Xin-xin, 2006).
Chemical Reactions and Properties
Reactivity with Amines and Ammonia : The activating effect of trifluoromethyl groups in 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine has been investigated, particularly in reactions with secondary cyclic amines and ammonia (A. D. Dunn, 1999).
Halogen Shuffling in Pyridines : The compound has been used to study site-selective electrophilic substitutions, demonstrating its utility in advanced organic synthesis (F. Mongin et al., 1998).
Synthesis Techniques and Optimization
Optimization of Synthesis Conditions : Research has focused on optimizing the synthesis conditions for related compounds, which is vital for efficient production and application in various fields (Lan Zhi-li, 2011).
Green Metric Evaluation : Studies have been conducted on modifying the synthesis process of related compounds with an emphasis on green chemistry, highlighting the environmental considerations in chemical synthesis (Rohidas Gilbile et al., 2017).
Structural Analysis and Crystallography
Molecular Structures and Crystallography : Research includes the synthesis of derivatives and their structural analysis through X-ray crystallography, providing insights into the molecular architecture and interactions of this compound (Sen Ma et al., 2016).
Crystal Structures of Derivatives : Further studies on the crystal structures of derivatives have been conducted, offering a deeper understanding of the chemical and physical properties (Sen Ma et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfanyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQHAFFLXGYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(N=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)



![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)


![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)

